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Compound of Interest

Compound Name: 2-Methylpyrimidine

Cat. No.: B1581581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-methylpyrimidine, a pivotal heterocyclic

building block in organic synthesis and medicinal chemistry. Valued for its versatile reactivity

and presence in numerous biologically active compounds, this document serves as a technical

resource, detailing its physicochemical properties, spectroscopic data, synthesis protocols, and

key applications in drug discovery.

Physicochemical and Spectroscopic Profile
2-Methylpyrimidine (CAS: 5053-43-0) is a colorless to light brown liquid.[1] Its fundamental

properties are crucial for its application in synthesis, influencing reaction conditions and

purification strategies.

Physical Properties
The key physical characteristics of 2-methylpyrimidine are summarized in the table below,

providing essential data for laboratory handling and process development.
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Property Value Reference(s)

Molecular Formula C₅H₆N₂

Molecular Weight 94.11 g/mol

Density 1.0132 g/mL at 25 °C

Boiling Point 122.1 ± 9.0 °C at 760 mmHg [1]

Refractive Index n20/D 1.4930

Flash Point 20.3 ± 5.1 °C [1]

Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 2-
methylpyrimidine and its derivatives.
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Spectroscopy Data (Observed Peaks) Reference(s)

¹H NMR

δ 8.66 (d, J=5 Hz, 2H), 7.29 (t,

J=5 Hz, 1H), 2.65 (s, 3H) (in

Methanol-d₄)

[2]

¹³C NMR

Data not explicitly found in a

single source, but typical shifts

for the pyrimidine ring are

~158 ppm (C4, C6), ~120 ppm

(C5), and for the methyl group

~25 ppm.

[3][4]

Mass Spec (GC-MS)

Key fragments and their

relative intensities can be

found in public databases like

PubChem.

[3]

Infrared (IR)

Characteristic peaks for C-H

aromatic, C=N, and C=C

stretching are observable.

Specific peak data for the

parent molecule is available in

the NIST database.

[5]

Synthesis of 2-Methylpyrimidine and its Derivatives
The synthesis of the 2-methylpyrimidine core can be achieved through various routes. A

common and illustrative method involves the condensation of an amidine with a 1,3-dicarbonyl

compound or its equivalent.

General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted 2-
methylpyrimidine, specifically 4,6-dihydroxy-2-methylpyrimidine, which is a valuable

precursor in its own right.[6]
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Caption: Workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-
methylpyrimidine
This protocol is adapted from a patented industrial process, highlighting a scalable method.[6]

Materials:

Methanol

Sodium methoxide (108.2 g, 2 mol)

Dimethyl malonate (105.6 g, 0.8 mol)

Acetamidine hydrochloride (113.4 g, 1.2 mol)

4M Hydrochloric acid

Ice

Procedure:

To a 3L three-necked flask equipped with a stirrer, add 1060 mL of methanol and cool the

flask in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1581581?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581581?utm_src=pdf-body
https://www.benchchem.com/product/b1581581?utm_src=pdf-body
https://www.benchchem.com/product/b1581581?utm_src=pdf-body
https://patents.google.com/patent/CN102399196A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While stirring, add sodium methoxide to the methanol.

Once the sodium methoxide has dissolved, add dimethyl malonate followed by acetamidine

hydrochloride.

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 5 hours.

The solution will become a creamy white.

After the reaction is complete, remove the methanol via distillation under reduced pressure

(30-35 °C).

Dissolve the residue in 400 mL of water.

Adjust the pH of the solution to 1-2 using 4M hydrochloric acid. A white solid will precipitate.

Stir the mixture at 0 °C for 4 hours to facilitate crystallization.

Collect the solid by suction filtration.

Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).

Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine (yield: ~87%).[6]

Reactivity and Key Transformations
2-Methylpyrimidine serves as a versatile building block due to two primary sites of reactivity:

the pyrimidine ring itself and the C2-methyl group. The electron-deficient nature of the

pyrimidine ring makes it susceptible to nucleophilic substitution (particularly when substituted

with leaving groups like halogens), while the methyl group is activated for deprotonation and

subsequent condensation reactions.

Overview of Reactivity
The diagram below conceptualizes the dual reactivity of a halogenated 2-methylpyrimidine, a

common intermediate for further functionalization.
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Caption: Dual reactivity of 4-chloro-2-methylpyrimidine as a building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This generalized protocol demonstrates the C4-selective cross-coupling of a dichloropyrimidine

with an arylboronic acid, a foundational reaction in drug discovery for creating biaryl structures.

[7][8]

Materials:

2,4-Dichloropyrimidine (1.0 mmol)

Arylboronic acid (1.0 mmol)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

Potassium carbonate (K₂CO₃) (3.0 mmol)

1,4-Dioxane/Water mixture

Microwave reactor vials
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Procedure:

In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄,

and K₂CO₃.

Add the solvent system (e.g., 1,4-dioxane/water).

Seal the vial and place it in the microwave reactor.

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30

minutes).[8]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture and partition it between ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the C4-arylated

pyrimidine.

Experimental Protocol: Aldol-Type Condensation of the
Methyl Group
The C2-methyl group is sufficiently acidic to undergo condensation with aldehydes, typically

under acidic or Lewis acidic conditions, to form styryl derivatives.[9]

Materials:

5-Bromo-2-methylpyrimidine (1.0 mmol)

Benzaldehyde (1.1 mmol)

Zinc chloride (ZnCl₂), anhydrous (catalytic amount)

High-boiling solvent (e.g., toluene or xylene)
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Procedure:

To a flask equipped with a Dean-Stark apparatus, add 5-bromo-2-methylpyrimidine,

benzaldehyde, a catalytic amount of anhydrous ZnCl₂, and the solvent.

Heat the mixture to reflux. Water formed during the condensation will be azeotropically

removed and collected in the Dean-Stark trap.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature.

Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the catalyst,

followed by water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the resulting crude product by column chromatography or recrystallization to yield 5-

bromo-2-styrylpyrimidine.[9]

Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs. Its ability to form hydrogen bonds and act as a bioisostere for other

aromatic systems makes it a desirable core for interacting with biological targets.[10] 2-
Methylpyrimidine and its derivatives are particularly important as precursors for kinase

inhibitors.

Pyrimidine-Based Kinase Inhibitors
Many small-molecule kinase inhibitors utilize a substituted pyrimidine core to anchor within the

ATP-binding site of the target kinase. The pyrimidine nitrogen atoms often act as hydrogen

bond acceptors, mimicking the interactions of the adenine portion of ATP. Derivatives of 2-
methylpyrimidine are integral to the synthesis of inhibitors for targets like Aurora kinases,

Polo-like kinases (PLKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]
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The diagram below illustrates the general principle of how a pyrimidine-based scaffold can

function as a competitive kinase inhibitor.
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Caption: Mechanism of pyrimidine-based competitive ATP kinase inhibitors.

Compounds bearing the 2-aminopyrimidine scaffold, often derived from 2-methylpyrimidine
precursors, have shown potent inhibition of various kinases with IC₅₀ values in the low

nanomolar range.[10] For example, derivatives have been developed as inhibitors for Aurora A

kinase, Aurora B kinase, and PLK, all of which are critical regulators of cell division and are

frequently overexpressed in cancers.[10]

Conclusion
2-Methylpyrimidine is a cornerstone heterocyclic building block with a rich and versatile

chemistry. Its accessible synthesis and the distinct reactivity of its methyl group and pyrimidine

core allow for the creation of diverse and complex molecular architectures. For professionals in

drug discovery, the 2-methylpyrimidine scaffold provides a robust and clinically validated

starting point for the development of targeted therapeutics, particularly in the realm of kinase

inhibition. A thorough understanding of its properties, synthesis, and reactivity is therefore

indispensable for advancing modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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